MBP146-78
Overview
Description
MBP146-78 is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) dependent protein kinases. It has shown significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites and other parasitic organisms . The compound is primarily used in scientific research to study its effects on parasitic infections and its potential therapeutic applications.
Mechanism of Action
MBP146-78, also known as “4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine” or “Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-”, is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases .
Target of Action
The primary target of this compound is cGMP-dependent protein kinases (PKG) . These kinases play a crucial role in various biological processes, including the regulation of muscle contraction, cell division, and differentiation .
Mode of Action
This compound interacts with its target, PKG, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in a dose-dependent inhibition of the enzyme’s function .
Biochemical Pathways
The inhibition of PKG by this compound affects various biochemical pathways. Specifically, it impacts the pathways that rely on the activity of PKG, such as signal transduction pathways involved in cell growth and differentiation .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and ethanol .
Result of Action
The inhibition of PKG by this compound leads to a decrease in the replication of T. gondii tachyzoites inside host cells . This suppression of parasite growth is reversible, suggesting that the compound’s action is specific and non-toxic to the host cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and, consequently, its efficacy . Furthermore, the compound’s stability could be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MBP146-78 involves multiple steps, starting with the preparation of the core pyrrole structure. The key steps include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the fluorophenyl group via a substitution reaction.
- Addition of the piperidine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-efficiency reactors and purification systems to ensure consistent product quality.
- Implementation of stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: MBP146-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
MBP146-78 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cGMP dependent protein kinases.
Biology: Investigated for its effects on parasitic infections, particularly Toxoplasma gondii.
Medicine: Explored for potential therapeutic applications in treating parasitic diseases.
Industry: Utilized in the development of new antiparasitic agents and kinase inhibitors
Comparison with Similar Compounds
- Propargite
- Closantel
- Crotamiton
- Praziquantel
Comparison: MBP146-78 is unique in its high selectivity and potency as a cGMP dependent protein kinase inhibitor. Compared to similar compounds, it has shown superior efficacy in inhibiting the replication of Toxoplasma gondii and other parasites. Its reversible suppression of lytic parasite growth and low toxicity to host cells further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWNFHXBUDPAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333333 | |
Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188343-77-3 | |
Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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